molecular formula C11H19N3O3 B13542892 Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B13542892
M. Wt: 241.29 g/mol
InChI Key: QCTLUYSGAWUJMC-UHFFFAOYSA-N
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Description

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a spirocyclic compound featuring a unique 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core. This structure combines a bicyclic framework with an oxygen atom (oxa) and two nitrogen atoms (diaza) in its ring system, along with a tert-butyl carbamate protective group and an aminomethyl substituent. Its spiro architecture confers conformational rigidity, making it valuable in medicinal chemistry for targeting biologically relevant receptors, such as somatostatin receptor subtype 5 (SSTR5) . The compound is typically synthesized via multistep routes involving carbamate protection, hydrazine-mediated cyclization, and functional group modifications, as seen in analogous procedures for related spiro derivatives .

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

InChI

InChI=1S/C11H19N3O3/c1-10(2,3)16-9(15)14-6-11(7-14)4-8(5-12)13-17-11/h4-7,12H2,1-3H3

InChI Key

QCTLUYSGAWUJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)CN

Origin of Product

United States

Preparation Methods

Construction of the Spirocyclic Core

The core structure, 2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate , can be synthesized via intramolecular cyclization of suitably functionalized precursors. Common approaches include:

For example, a precursor such as dimesylate derivatives of amino alcohols can undergo nucleophilic substitution with amines or thiols to form the spirocyclic core.

Introduction of the Aminomethyl Group

The aminomethyl substituent at position 7 can be introduced via nucleophilic substitution or reductive amination :

  • Nucleophilic substitution of a suitable leaving group (e.g., halide or mesylate) with ammonia or primary amines.
  • Reductive amination of aldehyde or ketone intermediates with formaldehyde or formyl derivatives, followed by reduction.

Incorporation of the Tert-Butyl Carbamate (Boc) Group

The Boc protecting group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions:

R-NH2 + (Boc)2O → R-NH-Boc

This step is performed after the amino group is available, ensuring selective protection.

Final Assembly and Purification

The last steps involve purification via chromatography and confirmation through spectroscopic techniques such as NMR and mass spectrometry.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Purpose
1 Nucleophilic displacement Dihalogenated precursor + amine Formation of the spirocyclic core
2 Cyclization Intramolecular nucleophilic attack Ring closure to form diazaspiro system
3 Aminomethyl introduction Formaldehyde + amine Installation of the amino methyl group
4 Boc protection Boc2O + base Protection of amino group

Data Tables Summarizing Synthesis Parameters

Parameter Typical Value Reference/Source
Starting Material Dihalogenated or mesylated amino alcohol Literature synthesis of similar spiro compounds
Reagents Ammonia, formaldehyde, Boc2O Standard organic synthesis reagents
Solvent Dichloromethane, ethanol, or acetonitrile Common solvents for nucleophilic substitution
Reaction Temperature 0°C to room temperature To control reaction rate and selectivity
Yield 40-70% (variable depending on route) Based on analogous syntheses

Research Discoveries and Advances

Recent advances focus on improving yields and selectivity through:

Studies have also explored alternative routes like ring-opening of epoxides with amines or thiols, followed by intramolecular cyclization, which can enhance overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold is a privileged structure in drug discovery. Key analogues and their properties are summarized below:

Compound Name Substituents/R-Groups Biological Target Key Findings Reference
Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate R = aminomethyl SSTR5 antagonist High selectivity for SSTR5; oral bioavailability demonstrated in preclinical models .
Tert-butyl 7-(2-(2,6-difluorophenyl)propan-2-yl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate R = 2-(2,6-difluorophenyl)propan-2-yl Not specified Synthesized via intramolecular aminoarylation; characterized by NMR and mass spectrometry .
2-Boc-7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane R = aminomethyl (single N-protection) Building block Commercial availability (Enamine Ltd.); used in medicinal chemistry libraries .
Novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives (e.g., SSTR5 antagonists) Varied substituents (e.g., aryl, halogen) SSTR5 antagonist IC50 values < 10 nM for SSTR5; oral efficacy in reducing blood glucose in diabetic models .

Key Differences in Activity and Selectivity

  • SSTR5 Antagonism: The aminomethyl-substituted derivative exhibits superior SSTR5 binding affinity compared to analogues lacking polar substituents. This is attributed to enhanced hydrogen-bonding interactions with the receptor’s extracellular domain .
  • Synthetic Accessibility: Compounds with simpler substituents (e.g., Boc-protected variants) are more readily synthesized at scale but lack the pharmacological potency of the aminomethyl derivative .
  • Bioavailability : Orally bioavailable derivatives, including the target compound, demonstrate improved metabolic stability due to the spirocyclic framework’s resistance to oxidative degradation .

Physicochemical Properties

  • Solubility: The aminomethyl group enhances aqueous solubility relative to halogenated or aryl-substituted analogues (e.g., the 2,6-difluorophenyl derivative in ).
  • LogP: The tert-butyl carbamate group lowers LogP compared to non-Boc-protected spirocycles, improving membrane permeability .

Biological Activity

Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure, which includes a diazaspiro ring system. This unique configuration is often associated with various biological activities, making it a valuable scaffold in drug design.

Key Properties:

PropertyValue
CAS Number1234616-51-3
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Purity≥95%
AppearanceWhite to off-white solid
Boiling PointPredicted 399.1 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure through cyclization reactions. The presence of the tert-butyl carbamate protecting group allows for selective deprotection under mild conditions, facilitating further derivatization.

Anticancer Properties

Research indicates that derivatives of spirocyclic compounds exhibit promising anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in PubMed explored the anticancer activities of piperazine derivatives, which share structural similarities with our compound. The results demonstrated significant inhibition of human tumor cell lines, suggesting that the spirocyclic framework may enhance biological activity against cancer cells .

Acetylcholinesterase Inhibition

Another area of interest is the potential of this compound as an acetylcholinesterase inhibitor. Compounds that inhibit this enzyme are critical in treating neurodegenerative diseases such as Alzheimer's.

Research Findings:

In a virtual screening study, several piperazine derivatives were found to bind effectively at the active sites of acetylcholinesterase, suggesting that similar spirocyclic structures could also exhibit this inhibitory action . This activity could be beneficial for developing treatments targeting cognitive decline.

Pharmacological Implications

The unique structural features of this compound position it as a potential candidate for further pharmacological exploration. Its ability to serve as a scaffold for various substituents allows for the design of novel compounds with tailored biological activities.

Q & A

Basic: What are the recommended synthetic methodologies for synthesizing tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate?

Answer:
The synthesis typically involves multi-step routes, including:

  • Protection/Deprotection Strategies : Use tert-butyl groups for temporary protection of reactive sites. For example, tert-butyl esters are cleaved under acidic conditions (e.g., TFA) to yield carboxylic acids .
  • Coupling Reactions : Employ reagents like EDC·HCl and DMAP for amide bond formation, as seen in analogous spirocyclic systems .
  • Purification : Utilize silica gel chromatography to isolate intermediates and final products .
Step Key Reagents/Conditions Purpose Reference
1TFA, i-Pr3SiH in DCMDeprotection of tert-butyl
2EDC·HCl, DMAP, i-Pr2NEtCoupling of amine/carboxylate
3Silica gel chromatographyPurification

Advanced: How can stereochemical challenges during synthesis be addressed?

Answer:
Stereocontrol in spirocyclic systems requires:

  • Chiral Auxiliaries : Use tert-butylsulfinyl groups to induce asymmetry, as demonstrated in diazaspiro[3.3]heptane derivatives .
  • Catalytic Asymmetric Methods : Explore transition-metal catalysts (e.g., Pd or Ru) for enantioselective cyclization.
  • Analytical Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography .

Note : Contradictions in stereochemical assignments can arise from overlapping NMR signals. Cross-validate with computational modeling (DFT) to resolve ambiguities .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm spirocyclic connectivity and substituent placement. For example, tert-butyl groups show distinct singlets at ~1.4 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches .

Advanced: How should researchers resolve contradictions in spectroscopic data during structure elucidation?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Map proton-proton and heteronuclear correlations to confirm connectivity .
  • X-ray Crystallography : Definitively assign stereochemistry and bond angles .
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., spiro[4.4]nonane analogs) to identify outliers .

Example : A discrepancy in carbonyl signals could indicate tautomerism or decomposition. Conduct stability studies under varying pH/temperature to isolate contributing factors .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Storage : Refrigerate in airtight containers to prevent hydrolysis/oxidation .
  • PPE : Use nitrile gloves, lab coats, and respirators to avoid inhalation/skin contact .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can environmental impacts of this compound be assessed?

Answer:

  • Environmental Fate Studies : Investigate biodegradation pathways using OECD 301/302 guidelines .
  • Ecotoxicity Assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) .
  • Partitioning Analysis : Measure logP and soil mobility to predict bioaccumulation risks .
Parameter Method Reference
BiodegradationClosed Bottle Test (OECD 301D)
Soil MobilityBatch equilibrium experiments
Aquatic ToxicityDaphnia magna 48-h LC50

Advanced: How to design experiments to study the compound’s stability under varying conditions?

Answer:

  • Experimental Design : Use a factorial design to test temperature (-20°C to 40°C), pH (2–12), and light exposure .
  • Analytical Endpoints : Monitor degradation via HPLC-UV and track decomposition products (e.g., CO, NOx under pyrolysis) .
  • Statistical Analysis : Apply ANOVA to identify significant stability factors .

Note : Stability contradictions (e.g., conflicting shelf-life data) may arise from impurity profiles. Conduct accelerated stability studies with controlled impurities .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : Serve as a scaffold for protease inhibitors or CNS-targeting agents due to its spirocyclic rigidity .
  • Chemical Biology : Probe enzyme-substrate interactions via its aminomethyl and carboxylate functional groups .

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